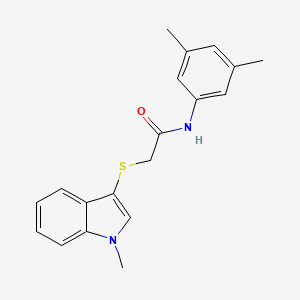

N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide, also known as DIMSA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DIMSA is a sulfanylacetamide derivative that has been synthesized using various methods, including the reaction of 3,5-dimethylphenyl isothiocyanate with 1-methylindole-3-carboxylic acid, followed by amidation with glycine.

Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

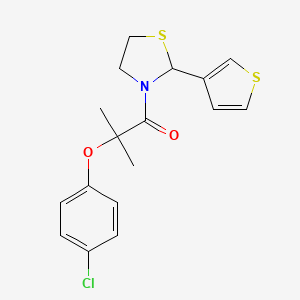

A study by Siddiqui et al. (2014) highlights the synthesis of derivatives related to N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide, specifically focusing on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. These compounds showed potential as antibacterial agents against both gram-negative and gram-positive bacteria, and moderate inhibitors of the α-chymotrypsin enzyme. The study also involved molecular docking and cytotoxicity studies, indicating the less cytotoxic nature of these compounds (Siddiqui et al., 2014).

Sulfamoylation Method Development

Okada et al. (2000) developed an efficient method for the sulfamoylation of a hydroxyl group, which could be relevant in the synthesis of compounds like this compound. This method achieved higher yields without a base and could be applied to a wide range of hydroxyl groups (Okada, Iwashita, & Koizumi, 2000).

Inhibition of Neurotransmitter Receptors

Lu et al. (2001) studied Dimethyl sulfoxide (DMSO), which is used as a solvent in experimental studies involving compounds like this compound. DMSO was found to inhibit glutamate responses in hippocampal neurons and could prevent excitotoxic death of neurons. This has implications for its use as a solvent in studies involving glutamatergic neurotransmission (Lu & Mattson, 2001).

Biological Screening and Fingerprint Applications

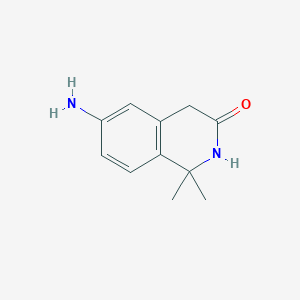

Khan et al. (2019) focused on derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, which bear structural similarity to the compound . These derivatives were screened for antibacterial, antifungal, and anthelmintic activities. Some showed significant biological activities, and one compound demonstrated potential in latent fingerprint analysis, indicating its application in forensic science (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Glutaminase Inhibitors in Pharmacological Evaluation

Shukla et al. (2012) synthesized and evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as inhibitors of kidney-type glutaminase. This study is relevant for understanding how modifications of compounds like this compound can lead to potential therapeutic agents. One analog showed similar potency and better solubility compared to the reference compound (Shukla et al., 2012).

Propriétés

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-13-8-14(2)10-15(9-13)20-19(22)12-23-18-11-21(3)17-7-5-4-6-16(17)18/h4-11H,12H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXWVVNGFINKMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2882191.png)

![1-[(2,5-Dimethoxybenzyl)amino]propan-2-ol](/img/structure/B2882192.png)

![N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2882193.png)

![6-[4-(Dimethylamino)phenyl]-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2882195.png)

![N-(3,5-dimethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2882199.png)

![4-[butyl(methyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2882202.png)

![2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2882205.png)

![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882206.png)

![1'-(1H-indole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2882209.png)

![1-(m-tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2882212.png)

![N-(2-methoxyethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2882213.png)